6-Methylpyridin-2(5H)-one
Description
Significance of Pyridinone Scaffolds in Modern Organic and Medicinal Chemistry Research
Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net This versatility has made them a focal point in drug discovery. researchgate.netinnovareacademics.in Pyridinone-containing compounds have demonstrated a vast array of biological effects, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic properties. nih.gov
The utility of the pyridinone core stems from several key chemical features. Its structure, a six-membered ring with both nitrogen and oxygen atoms, can serve as both a hydrogen bond donor and acceptor. researchgate.net This allows for multiple points of interaction with biological macromolecules like enzymes and receptors, enhancing binding affinity and specificity. researchgate.net Furthermore, pyridinones are often used as bioisosteres—substitutes for other chemical groups like amides, phenols, or other heterocycles—to modulate a molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby improving its drug-like characteristics. researchgate.netnih.gov The five derivable positions on the pyridinone ring also allow for extensive functionalization, enabling chemists to fine-tune the structure to optimize its activity against specific targets, such as protein kinases, which are crucial in cancer therapy. nih.gov
Structural Classification and Isomeric Considerations of Pyridinones Relevant to 6-Methylpyridin-2(5H)-one
The term "pyridinone" can describe several isomers depending on the relative positions of the nitrogen atom and the carbonyl group. The two primary regioisomeric forms are 2-pyridinones and 4-pyridinones. nih.gov The compound of interest, 6-methylpyridin-2-one, belongs to the 2-pyridinone class.
A critical aspect of pyridinone chemistry is tautomerism—a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. 2-Pyridinones exist in a tautomeric equilibrium between a lactam form (keto) and a lactim form (enol). In the case of the subject compound, these tautomers are 6-methylpyridin-2(1H)-one and 2-hydroxy-6-methylpyridine , respectively. researchgate.netsmolecule.com
Experimental and computational studies have shown that the pyridinone (lactam) form is generally the more thermodynamically stable tautomer, particularly in the solid state and in polar solvents. researchgate.netsmolecule.comresearchgate.net For this reason, the compound is most commonly and accurately referred to as 6-methylpyridin-2(1H)-one (CAS Number: 3279-76-3). nih.gov The designation "this compound" is not standard in chemical literature and does not represent a stable, commonly isolated isomer of this parent structure. It may refer to a transient, less stable tautomer or be a typographical error. The focus of established research is on the 2(1H)-one tautomer.
Interactive Table 1: Isomers and Tautomers of Methyl-pyridinone
| Name | Structure | Isomer Type | Commonality |
| 6-Methylpyridin-2(1H)-one | CC1=CC=CC(=O)N1 | Tautomer (Lactam) | Most stable and common form. researchgate.netnih.gov |
| 2-Hydroxy-6-methylpyridine | Cc1cccc(O)n1 | Tautomer (Lactim) | Less stable enol form. researchgate.netsmolecule.com |
| 6-Methylpyridin-2(3H)-one | CC1=CCC(=O)N=C1 | Positional Isomer | A distinct, less common isomer. |
| This compound | CC1=C/C=C/C(=O)N1 | Positional Isomer | Not a commonly cited or stable isomer. |
Historical Context and Early Research Milestones of this compound and Related Compounds
The history of pyridinone chemistry dates back to the 19th century with the isolation of the first natural pyridone alkaloid, ricinine, from castor beans. innovareacademics.in Its correct 2-pyridone structure was proposed in 1904, marking a significant milestone in understanding this class of heterocycles. innovareacademics.in
In terms of synthetic chemistry, early and significant routes to pyridinone scaffolds often utilized readily available starting materials. A well-documented method for producing the related 4-hydroxy-6-methylpyridin-2(1H)-one involves the chemical transformation of dehydroacetic acid. innovareacademics.invulcanchem.com This process, typically involving hydrolysis with sulfuric acid followed by reaction with ammonia, provided an accessible pathway to this versatile pyridinone intermediate. vulcanchem.com This intermediate, in turn, became a building block for more complex molecules. innovareacademics.invulcanchem.com
Other early synthetic efforts included the preparation of functionalized pyridinones for various research programs. For instance, in the mid-20th century, 3-amino-5,6-dimethylpyridin-2(1H)-one was synthesized as an intermediate for developing anti-inflammatory agents. sci-hub.se The synthesis of nitrated pyridinones was also explored, with methods like the nitration of 6-methylpyridin-2(1H)-one being established to create precursors for further chemical modification. sci-hub.se These foundational studies on the synthesis and reactivity of various substituted pyridinones paved the way for the exploration of specific derivatives and their wide-ranging applications in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
832129-56-3 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2,4H,3H2,1H3 |
InChI Key |
GOUFGCSYFKBPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=CC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Methylpyridin 2 5h One and Its Derivatives
De Novo Synthesis Approaches to the 6-Methylpyridin-2(5H)-one Core
The de novo synthesis of pyridinone rings, including the 6-methyl substituted variant, involves constructing the heterocyclic skeleton from acyclic precursors. acs.org These methods are crucial for creating a wide array of structurally diverse pyridinones. acs.org
One-Pot Multicomponent Condensation Reactions for Pyridinone Formation
One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing pyridinone derivatives. These reactions combine multiple starting materials in a single step to form the pyridinone core, often with high atom economy. mdpi.comsioc-journal.cn
A notable example involves the reaction of aldehydes, malononitrile (B47326), and cyanoacetic hydrazide, catalyzed by KF-Al2O3, to produce N-amino-2-pyridones. tandfonline.com This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. tandfonline.com Microwave irradiation has also been employed to facilitate one-pot syntheses of N-alkylated 2-pyridone derivatives. mdpi.comsciforum.net For instance, the reaction of acetophenone, benzaldehyde, methyl cyanoacetate, and 2-aminoethanol under microwave irradiation yields a substituted N-pyridone product. mdpi.com
Another approach utilizes dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst to form 4-hydroxyl-2-pyridone derivatives. sioc-journal.cn The use of basic ionic liquids like [bmim]OH can also promote three-component condensation reactions to yield highly substituted pyridines. taylorfrancis.com
A specific three-component tandem reaction for creating highly functionalized N-alkylated pyridines involves the microwave-assisted reaction of aromatic or heteroaromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in the presence of a base like K2CO3. mdpi.com The proposed mechanism for this involves a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, autoxidation, and aromatization. mdpi.com
| Starting Materials | Catalyst/Conditions | Product Type | Ref |
| Aldehydes, malononitrile, cyanoacetic hydrazide | KF-Al2O3 | N-amino-2-pyridones | tandfonline.com |
| Acetophenone, benzaldehyde, methyl cyanoacetate, 2-aminoethanol | Microwave irradiation | N-substituted pyridones | mdpi.com |
| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline | 4-hydroxyl-2-pyridones | sioc-journal.cn |
| Aldehydes, N-alkyl-2-cyanoacetamides, malononitrile | K2CO3, microwave | N-alkylated pyridines | mdpi.com |
Cycloaddition Reactions in the Construction of the Pyridinone Ring System
Cycloaddition reactions are powerful, atom-economical methods for constructing six-membered heterocyclic rings like pyridinones. researchgate.net The [2+2+2] cycloaddition, in particular, is a well-established method for the de novo synthesis of pyridine (B92270) ring systems. nih.govresearchgate.net This reaction typically involves the transition metal-catalyzed cyclotrimerization of alkynes and nitriles. nih.govresearchgate.net Iron(II) complexes have been reported as simple and air-stable pre-catalysts for this transformation. rsc.org
Another significant approach is the [4+2] cycloaddition (Diels-Alder reaction). For example, oxazinones can react with acetylene (B1199291) carboxylates to yield 2-pyridones after decarboxylation. sci-hub.se A KOtBu-promoted [4+2] annulation-dehydration cascade has been developed to synthesize 2-pyridone-fused uracils. nih.gov
1,3-dipolar cycloadditions also provide a route to the pyridinone core. sci-hub.se
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Ref |
| [2+2+2] | Diynes, nitriles | Iron(II) complex | Substituted pyridines | rsc.org |
| [4+2] | Oxazinones, acetylene carboxylates | Heat | 2-Pyridones | sci-hub.se |
| [4+2] Annulation-Dehydration | o-Quinodimethane (oQDM) dienolate intermediates | KOtBu | 2-Pyridone-fused uracils | nih.gov |
| 1,3-Dipolar | Mesoionic species, acrylate (B77674) ester | - | Substituted 2-pyridones | sci-hub.se |
Annulation Strategies for Pyridinone Synthesis
Annulation strategies involve the formation of a new ring onto an existing structure. A novel method for constructing functionalized dihydropyridinone rings involves the annulation of an amide α-carbon with a tethered alkyne moiety. researchgate.net This can be achieved through the formation of an O-silyl N,O-ketene acetal followed by a silver-mediated addition. researchgate.net
Rhodium(III)-catalyzed annulation has been used in combination with the Ugi-azide multicomponent reaction to synthesize tetrazole-isoquinolone/pyridone hybrids. beilstein-journals.org This method relies on C(sp2)–H activation directed by a suitable group. beilstein-journals.org
Furthermore, a [1+2+3] annulation strategy employing anilines and CF3-ynones has been developed for the synthesis of 2-pyridones, proceeding through a base-promoted metal-free catalytic system. acs.org An efficient synthesis of substituted bicyclic 2-pyridones has been achieved through the regioselective N-acylation of heterocyclic ketene (B1206846) aminals with anhydrides like methacrylic or crotonic anhydride. rsc.org
Functional Group Transformations and Derivatizations of this compound
Once the this compound core is synthesized, it can undergo various functional group transformations to produce a diverse range of derivatives. These reactions often target the nitrogen atom or the carbon atoms of the pyridinone ring.
N-Alkylation and N-Arylation Reactions of Pyridinones
The N-alkylation and N-arylation of pyridinones are common transformations, but regioselectivity can be a challenge due to the presence of the tautomeric 2-hydroxypyridine (B17775) form, which can lead to O-alkylation or O-arylation as a side reaction. organic-chemistry.orgacs.org
N-Alkylation:
Several methods have been developed to achieve selective N-alkylation. One approach involves the use of P(NMe2)3 to mediate the reaction between 2-pyridones and α-keto esters, proceeding via a deoxygenation process under mild conditions. organic-chemistry.org Another mild and regioselective method utilizes a micellar system in water, created by adding Tween 20, to enhance the reaction rate between 2-pyridones and alkyl halides. acs.orgresearchgate.net This method shows high regioselectivity for N-alkylation with benzyl (B1604629) halides, primary alkyl halides, and even bulky secondary alkyl halides. acs.org
The choice of base and solvent can also control the regioselectivity. For instance, Cs2CO3 has been used to promote the N-alkylation of 3-cyano-2(1H)-pyridones with alkyl halides. researchgate.net Brønsted acids can also be used to catalyze the regioselective N- and O-alkylation of 2-pyridones with 2H-azirines, with p-toluenesulfonic acid favoring N-alkylation. acs.org
| Reagents | Catalyst/Conditions | Product | Selectivity | Ref |
| 2-Pyridones, α-keto esters | P(NMe2)3 | N-alkylated 2-pyridones | High | organic-chemistry.org |
| 2-Pyridones, alkyl halides | Tween 20, water | N-alkylated 2-pyridones | High N-selectivity | acs.orgresearchgate.net |
| 3-Cyano-2(1H)-pyridones, alkyl halides | Cs2CO3 | N-alkyl-2-pyridones | - | researchgate.net |
| 2-Pyridones, 2H-azirines | p-Toluenesulfonic acid | N-alkylated 2-pyridones | N-alkylation | acs.org |
N-Arylation:
Copper-catalyzed reactions are commonly employed for the N-arylation of 2-pyridones. A mild and efficient method uses diaryliodonium salts as the arylating agent in the presence of a copper(I) catalyst, such as CuCl, at room temperature. organic-chemistry.orgresearchgate.netacs.org This approach has been successfully used to synthesize the antifibrotic drug Pirfenidone in high yield. organic-chemistry.orgresearchgate.netacs.org
Rhodium catalysis also provides a route to N-arylated pyridones. An efficient method involves the rhodium-catalyzed dearomative rearrangement of 2-oxypyridines with quinone diazides. acs.org
Halogenation Reactions on the Pyridinone Ring
Halogenation of the pyridinone ring introduces a versatile functional group for further synthetic manipulations. Direct halogenation can sometimes lead to a mixture of products or require harsh conditions.
A method for the bromination of a ring-fused 2-pyridone involved treatment with iso-amylnitrite and concentrated hydrobromic acid. diva-portal.org Decarboxylative halogenation offers an alternative route, where a carboxylic acid precursor is converted to the corresponding halide. acs.org For example, the silver salt of 3-carboxy-4,6-dimethyl-2-pyridol can be treated with bromine in carbon tetrachloride. acs.org
More recent strategies for selective halogenation of pyridines, which could be applicable to pyridinones, involve the use of designed phosphine (B1218219) reagents to form phosphonium (B103445) salts at specific positions, which are then displaced by a halide nucleophile. nih.govmountainscholar.org
Nitration and Other Electrophilic Aromatic Substitutions
The introduction of functional groups onto the this compound scaffold via electrophilic aromatic substitution is a key strategy for creating diverse derivatives. The electron-rich nature of the pyridone ring, influenced by the interplay between the amide and enamine-like functionalities, directs incoming electrophiles to specific positions.
Nitration:
The nitration of pyridone derivatives can be challenging and may lead to different outcomes depending on the reaction conditions and the specific structure of the starting material. Direct nitration of pyridine itself is notoriously difficult, often requiring harsh conditions and resulting in low yields of the 3-nitro product. nanobioletters.com However, the pyridone tautomer offers different reactivity.
For instance, the nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid and sulfuric acid leads to the formation of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This dinitro compound serves as a valuable intermediate for further transformations. nih.gov Similarly, the nitration of 2,4,6-trimethylpyridine (B116444) with a nitrating mixture results in the corresponding 5-nitro derivative. nanobioletters.com
In some cases, the synthesis of nitropyridin-2-ones is achieved indirectly. One method involves the diazotization of 2-amino-3(5)-nitro-6-picolines, which are themselves obtained from the nitration of 2-amino-6-picoline. nih.gov This multi-step process yields a mixture of 3-nitro- and 5-nitro-6-methylpyridin-2-ones. nih.gov Another approach involves the nitration of a Guaresci pyridine intermediate followed by hydrolysis to yield 4,6-dimethyl-5-nitropyridin-2-one. nih.gov
It is important to note that classical nitration conditions applied to 6-hydroxy-1-methylpyridin-2-one (B13907739) can lead to dimerization through a Michael addition-type mechanism instead of the expected nitration product. researchgate.net
Other Electrophilic Aromatic Substitutions:
The pyridone ring's reactivity towards electrophiles extends beyond nitration. The electron density is highest at the C3 and C5 positions, making them susceptible to attack by electrophiles. rsc.org Conversely, the C4 and C6 positions are more electron-deficient and are targets for nucleophiles. rsc.org
The partial saturation in derivatives like 3,4-dihydro-6-methyl-2-pyridone (B84776) reduces aromaticity, which can increase its susceptibility to electrophilic attack compared to fully unsaturated pyridines.
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of this compound and its derivatives, enabling the construction of these heterocyclic scaffolds under milder conditions and with greater control over the final structure.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become indispensable in modern organic synthesis, and the construction of pyridinone rings is no exception. These catalysts facilitate a variety of coupling reactions that are key to building the pyridinone core and introducing substituents.
Copper-catalyzed reactions are particularly prominent. For example, copper(II) acetate (B1210297) has been used in the aerobic synthesis of imidazo[1,2-a]pyridines through aminomethylation and cycloisomerization. nih.gov The mechanism can involve Chan-Lam and Ullmann-type couplings for C-N bond formation. nih.gov Palladium catalysts, such as palladium(II) acetate, are also effective, for instance, in the synthesis of 3-vinylimidazo[1,2-a]pyridines. nih.gov
These catalytic systems often operate through cascade or domino reactions, where multiple bonds are formed in a single operation without isolating intermediates. researchgate.net This approach is highly efficient for constructing complex fused-ring systems. researchgate.net The choice of metal, ligand, and reaction conditions can precisely control the regioselectivity of the C-H functionalization on the pyridone ring. rsc.org For instance, a nickel/aluminum co-catalytic system has been shown to direct the C6-selective alkenylation and alkylation of 2-pyridones. rsc.org
Organocatalysis in Pyridinone Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal-based catalysis. sioc-journal.cn In pyridinone synthesis, organocatalysts are instrumental in promoting various reaction types.
L-proline, a readily available and non-toxic amino acid, has been successfully employed as an organocatalyst for the one-pot, four-component synthesis of 3-cyano-2-pyridones. researchgate.net This method involves the condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate. researchgate.net Similarly, L-valine has been used as a biodegradable catalyst for similar transformations. researchgate.net
Guanidine-urea bifunctional organocatalysts have been developed for the asymmetric α-hydroxylation of lactones with a vinylogous pyridone structure, a key step in the synthesis of camptothecin (B557342) analogues. nih.gov Organocatalytic domino reactions, such as a Knoevenagel/Michael/hydro-lactamisation sequence catalyzed by L-proline, can construct complex, fused 2-pyridone structures with high diastereoselectivity. rsc.org
Heterogeneous Catalysis (e.g., Basic Alumina)
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. This aligns with the principles of green chemistry.
In the context of pyridinone synthesis, various solid catalysts have been investigated. For the gas-phase synthesis of methylpyridines from acetylene and ammonia, heterogeneous catalysts based on cadmium oxide supported on kaolin (B608303) have shown high efficiency. semanticscholar.org The activity of these catalysts can be further enhanced by the addition of promoters like chromium oxide. semanticscholar.org
Metal-organic frameworks (MOFs) are another class of heterogeneous catalysts with potential applications. A 3D manganese-based MOF has demonstrated catalytic activity in Knoevenagel condensation reactions, a type of reaction that can be employed in pyridinone synthesis. rsc.org The porous nature and active metal sites of MOFs make them promising candidates for various catalytic transformations. rsc.org
Mixed oxides, such as those prepared by wet-impregnation techniques, can also serve as robust and reusable heterogeneous catalysts for the synthesis of nitrogen-containing heterocycles. arabjchem.org For instance, nano-silica supported TiCl₄ has been used to promote the synthesis of dihydro-2-oxopyrrole derivatives. arabjchem.org
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives, aiming to reduce environmental impact and improve sustainability.
One key aspect is the use of biomass-derived starting materials. A novel and sustainable route for the production of δ-lactam involves the catalytic transfer hydrogenation/hydrogenolysis of 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO), which can be obtained from triacetic acid lactone (TAL), a biomass-derived platform chemical. rsc.org This approach avoids the use of non-renewable fossil raw materials. rsc.org
The development of catalytic systems that are efficient and recyclable is another cornerstone of green pyridinone synthesis. The use of ionic liquids as recyclable solvents and promoters for one-pot syntheses, such as for thiazolidinone derivatives of pyridines, represents a greener alternative to volatile organic solvents. zenodo.org Similarly, employing heterogeneous catalysts that can be easily recovered and reused multiple times without significant loss of activity contributes to a more sustainable process. arabjchem.orgbohrium.com
Solvent-free and catalyst-free reaction conditions are also being explored. For example, the benzylic addition of aldehydes to azaarenes can be achieved under solvent- and catalyst-free conditions, representing a highly atom-economical process. beilstein-journals.org One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation, and save energy. researchgate.netbohrium.com
The following table summarizes some of the green chemistry approaches in the synthesis of pyridinone derivatives:
| Green Chemistry Approach | Example | Reference(s) |
| Use of Biomass-Derived Feedstocks | Synthesis of δ-lactam from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one. | rsc.org |
| Recyclable Catalysts and Solvents | Use of ionic liquids as recyclable solvents in the synthesis of thiazolidinones. | zenodo.org |
| Heterogeneous Catalysis | Use of reusable mixed oxide catalysts for the synthesis of N-containing heterocycles. | arabjchem.org |
| Solvent-Free and Catalyst-Free Reactions | Benzylic addition of aldehydes to azaarenes without solvent or catalyst. | beilstein-journals.org |
| Multi-Component Reactions | One-pot synthesis of 3-cyano-2-pyridones using an L-proline organocatalyst. | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of 6 Methylpyridin 2 5h One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 6-Methylpyridin-2(5H)-one and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of this compound and its analogs in solution and the solid state. nih.govrsc.orgnih.govresearchgate.net
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in determining the molecular framework of this compound derivatives. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.
In a typical ¹H NMR spectrum of a this compound derivative, the methyl protons generally appear as a singlet around δ 2.3-2.4 ppm. rsc.orgarabjchem.org The protons on the pyridinone ring resonate in the aromatic region, with their specific shifts influenced by the substitution pattern. For instance, in N-phenyl substituted 6-methylpyridin-2-amine, the pyridyl protons appear in the range of δ 6.6-7.4 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.3 | ~24 |
| Pyridinone Ring H | ~6.0 - 7.5 | ~105 - 158 |
| C=O | - | >160 |
| Note: Specific shifts can vary based on the solvent and substituents. |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and establishing the complete molecular structure. arabjchem.orgnih.govscribd.com
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridinone ring and any attached side chains. nih.gov
HSQC experiments correlate directly bonded proton and carbon atoms (¹JCH), providing a straightforward method for assigning the signals of protonated carbons. nih.gov
HMBC spectra show correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton. nih.govscribd.com
These techniques were instrumental in the structural elucidation of various 6-methylpyridinone derivatives isolated from natural sources, such as the marine fungus Leptosphaerulina sp. arabjchem.org
Solid-State NMR Applications for Pyridinone Polymorphs
Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the different crystalline forms, or polymorphs, of pyridinone compounds. nih.govresearchgate.netjeol.com Since polymorphs can exhibit distinct physical properties, ssNMR is vital in pharmaceutical and materials science applications. researchgate.netrsc.org High-resolution ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR is commonly used to distinguish between polymorphs, as the chemical shifts are sensitive to the local packing environment in the crystal lattice. nih.govresearchgate.net Advances in ssNMR, such as the use of paramagnetic relaxation reagents, can accelerate data acquisition, enabling high-throughput screening of polymorphic forms. nih.gov
Infrared (IR) and Raman Spectroscopy Investigations of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" for this compound and its derivatives. nih.govrsc.orgnih.govresearchgate.net
The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption near 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The C-C stretching vibrations within the heteroaromatic ring occur in the range of 1400-1650 cm⁻¹. researchgate.net
Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of 2-methoxy-6-methylpyridine, C-C stretching vibrations are observed at 1744, 1601, and 1503 cm⁻¹. researchgate.netresearchgate.net The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational frequencies. researchgate.netnist.gov
Table 2: Key Vibrational Frequencies for this compound Systems
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3436 | - |
| Aromatic C-H Stretch | ~3000-3100 | - |
| Carbonyl (C=O) Stretch | ~1700 | - |
| C-C Ring Stretch | ~1400-1650 | ~1500-1750 |
| Ring In-Plane Bending | ~888 | - |
| Note: Frequencies can shift based on substitution and physical state. researchgate.netresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound and its derivatives. The absorption maxima (λ_max) are characteristic of the electronic structure of the molecule. rsc.orgresearchgate.net
Pyridone derivatives typically exhibit strong π→π* transitions. For instance, 4-pyridones show a strong π,π* absorption band in the ultraviolet region. rsc.org The absorption maxima for pyridone-based systems are often found in the 250–300 nm range. The specific λ_max and molar absorptivity (ε) can be influenced by the solvent and the nature of the substituents on the pyridinone ring. researchgate.netrsc.orgsciencepublishinggroup.com For example, the UV spectrum of (8R,9S)-dihydroisoflavipucine, a 6-methylpyridinone derivative, in methanol (B129727) shows absorption maxima at 306 nm, 254 nm, and 217 nm. arabjchem.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. nih.govnih.gov
Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used. nih.gov The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the compound. For example, the molecular weight of 6-Methylpyridin-2-ol is 109.13 g/mol . nih.gov
The fragmentation pattern provides a fingerprint of the molecule and can be used for unambiguous identification. mdpi.com The fragmentation of 2-pyridones induced by electron impact has been studied, and the principal fragmentation pathways have been elucidated with the aid of deuterium (B1214612) labeling. rsc.org The fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones is significantly influenced by the nature of the substituents. nih.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways, providing detailed structural information. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography has been instrumental in confirming the solid-state structure of this compound. Conclusive proof from such studies shows that the compound exists as the pyridone tautomer rather than the alternative 2-hydroxypyridine (B17775) form in the absence of solvents or other co-crystallized molecules. researchgate.net The crystallization of the unsolvated compound from dry toluene (B28343) allowed for a detailed structural analysis, which revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net
A significant finding from the crystallographic data is the presence of four crystallographically independent molecules in the asymmetric unit. researchgate.net This structural complexity highlights the nuanced packing forces at play in the crystal lattice. The data collection for this elusive structure was made possible through the use of high-intensity synchrotron radiation, which was necessary to analyze the very small crystals obtained. researchgate.net
Analysis of Molecular Geometry and Conformation
The molecular geometry of this compound is characterized by an essentially planar pyridone ring. In a related thione derivative, 6-Methyl-pyridine-2(1H)-thione, the pyridine (B92270) rings in two unique molecules within the asymmetric unit were also found to be nearly planar, with maximum deviations from the least-squares planes of 0.021(2) Å and 0.017(2) Å. nih.gov This planarity is a common feature among pyridone-based structures.
Detailed analysis of bond lengths and angles provides further insight into the electronic distribution within the molecule. For instance, in a related derivative, N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide, the C-N bonds within the central thiourea (B124793) fragment exhibit partial double bond character, as indicated by their short bond lengths. eurjchem.com This resonance effect is a key feature influencing the molecule's conformation.
Interactive Table: Selected Crystallographic Data for this compound and a Related Derivative.
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is predominantly governed by hydrogen bonding. The molecules are linked into infinite chains through these interactions. researchgate.net Interestingly, the four independent molecules in the asymmetric unit form three distinct crystallographically unique chains. researchgate.net Two of the molecules link together to form one chain, while the other two form separate chains with their symmetry equivalents. researchgate.net
Interactive Table: Key Intermolecular Interactions in this compound and Related Structures.
Combined Spectroscopic and Crystallographic Approaches in Comprehensive Structural Analysis
A comprehensive structural analysis of this compound and its derivatives is best achieved through the combined use of spectroscopic and crystallographic techniques. While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer dynamic information and are crucial for characterizing the compound in solution. eurjchem.comasianpubs.org
The tautomeric equilibrium between the pyridone and hydroxypyridine forms, for example, is highly dependent on the environment. In polar solvents, the pyridone form is strongly favored, a fact that can be readily confirmed by spectroscopic analysis. asianpubs.org Theoretical calculations have also been employed alongside experimental data to investigate tautomeric equilibria and conformational stability. researchgate.neteurjchem.com
In the synthesis and characterization of chromium(II) complexes with 3-cyano-2(1H)-pyridone derivatives, a suite of analytical methods including elemental analysis, FTIR, ¹H NMR, and UV-Vis spectroscopy were used in concert to elucidate the structures of the resulting complexes. asianpubs.org This multi-faceted approach ensures that all aspects of the compound's structure, from its molecular framework to its electronic properties, are thoroughly investigated. nih.gov The synthesis of various new 2-pyridone derivatives often relies on spectral and elemental analyses for structural confirmation. rjptonline.org
Theoretical and Computational Chemistry Studies of 6 Methylpyridin 2 5h One
Density Functional Theory (DFT) Calculations on Electronic Structure and Ground State Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are instrumental in determining the ground-state geometries and electronic properties of 6-methylpyridin-2(5H)-one. These calculations provide a detailed picture of the molecule's electron distribution, bond lengths, and bond angles.
In principle, DFT is an exact theory of electronic structure, based on the electron density distribution rather than the complex many-electron wave function. scispace.com This approach allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. wikipedia.orgscispace.com For molecules like this compound, DFT calculations can predict the optimized geometry, which corresponds to the lowest energy arrangement of its atoms.
Key geometric parameters, such as the lengths of the carbon-nitrogen and carbon-oxygen bonds, can be accurately determined. For instance, in related pyridinone structures, the C-N bond length is typically around 1.34 Å, and the C=O bond length is approximately 1.23 Å. DFT methods can also elucidate the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions. researchgate.net
Furthermore, DFT can be used to study the effects of substituents on the electronic structure. The presence of the methyl group at the 6-position of the pyridinone ring influences the electron density distribution and can affect the molecule's reactivity and intermolecular interactions.
Table 1: Representative Bond Lengths in Pyridinone Systems from DFT Calculations
| Bond Type | Typical Length (Å) |
| C=O | ~1.23 |
| C–N (pyridinone) | ~1.34 |
| C–Cl | ~1.75 |
Note: Data for a related compound, 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, is provided for illustrative purposes.
Conformational Analysis and Energy Minimization of this compound Systems
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. This is achieved through energy minimization procedures, which systematically explore the potential energy surface of the molecule to locate low-energy conformations. semanticscholar.org
Computational methods are employed to perform a grid search over the key dihedral angles that define the molecule's conformation. nih.gov For each point on the grid, energy minimization is carried out to find the nearest local energy minimum. semanticscholar.org This process helps in identifying all possible stable conformers and their corresponding energies. Studies on similar molecules have shown that a few low-energy conformers often dominate the conformational landscape. nih.gov
The results of these analyses can reveal that guests tend to adopt low-strain-energy conformations for complexation. semanticscholar.org For instance, a significant percentage of small-molecule bound conformations in crystal structures have been found to have low conformational strain energies. semanticscholar.org This information is crucial for understanding how this compound might interact with other molecules, such as biological receptors.
Investigation of Tautomeric Equilibria in this compound (Pyridinone-Pyridinol)
This compound can exist in two tautomeric forms: the pyridinone (keto) form and the pyridinol (enol) form. The study of this tautomeric equilibrium is a central aspect of its chemistry, as the predominant tautomer can vary depending on the phase (gas, solution, or solid-state) and the surrounding environment.
In the solid state, crystallographic studies have provided conclusive proof that this compound exists as the pyridone tautomer. researchgate.net The molecules are linked into infinite chains by hydrogen bonding. researchgate.net
Gas-Phase and Solution-Phase Tautomeric Preferences
In the gas phase and in various solvents, the equilibrium between the pyridinone and pyridinol tautomers can be investigated using computational methods. Theoretical calculations on related pyridone systems have shown that the relative stability of the tautomers can be significantly influenced by the environment. academie-sciences.fr For many pyridone derivatives, the pyridone form is generally more stable than the pyridinol form. researchgate.net
Solvent Effects on Tautomeric Balance
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. For instance, studies on the related 3-pyridone/3-hydroxypyridine system have shown that the zwitterionic form of 3-pyridone is favored in water. rsc.org In contrast, less polar environments, such as the hydrophobic cavity of cyclodextrins, can shift the equilibrium towards the less polar enol tautomer. rsc.org Theoretical calculations using implicit and explicit solvation models can be employed to quantify the effect of different solvents on the tautomeric balance. researchgate.net
Substituent Effects on Tautomerism
The nature and position of substituents on the pyridine (B92270) ring can have a profound impact on the tautomeric equilibrium. Electron-withdrawing or electron-donating groups can alter the relative stabilities of the pyridinone and pyridinol forms. For example, studies on substituted 2-hydroxypyridines have shown that the electronic effect of a substituent at the 6-position is primarily inductive and strongly influences the tautomeric equilibrium. umich.edu An electron-withdrawing chlorine atom, for instance, can stabilize the conjugated pyridinone system, favoring the keto tautomer. Conversely, an electron-donating methyl group at the 6-position, as in this compound, is also known to influence the pKa values and, consequently, the tautomeric preferences. semanticscholar.org
Table 2: Hammett p-Values for Tautomeric Equilibrium in Different Solvents
| Solvent | ρa | Rb |
| THF | -4.6 ± 0.7 | 0.964 |
| DMSO | -5.0 ± 1 | 0.9702 |
| H2O | -3.6 ± 0.2 | 0.998 |
Note: Data from a study on substituted 2-hydroxypyridines. 'a' represents the Hammett reaction constant, and 'b' is the correlation coefficient. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide a dynamic picture of how this compound behaves and interacts with its environment at an atomic level. researchgate.netnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, fluctuations, and intermolecular interactions. researchgate.netmdpi.com
MD simulations can be used to explore the stability of different conformers and the transitions between them. They can also provide insights into how the molecule interacts with solvent molecules or other solutes. For example, simulations can show the formation and breaking of hydrogen bonds between this compound and water molecules in an aqueous solution. researchgate.net
In the context of drug discovery, MD simulations are valuable for studying the binding of small molecules to biological targets. mdpi.com For instance, simulations of a complex between a ligand and a protein can reveal the key interactions that stabilize the bound state and can help in understanding the mechanism of inhibition. frontiersin.org While specific MD simulation data for this compound is not detailed in the provided search results, the methodology is widely applied to similar heterocyclic compounds to understand their dynamic behavior and interaction patterns. researchgate.netfrontiersin.org
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Theoretical and computational chemistry, particularly through methods rooted in quantum mechanics, provides powerful tools for predicting the reactivity and interaction mechanisms of molecules. For this compound, these studies offer insights into its electronic structure, which governs its chemical behavior. Descriptors derived from these calculations, such as frontier molecular orbital energies, global reactivity parameters, and molecular electrostatic potential maps, are essential for understanding its stability, reactivity, and potential interaction sites with other chemical species. science.goveuropa.eu
Density Functional Theory (DFT) is a widely used computational method to determine the electronic properties and optimized geometry of molecules. crimsonpublishers.commdpi.com Calculations using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), can predict various reactivity parameters. mdpi.com
Frontier Molecular Orbitals (FMO)
The reactivity of a chemical species is often explained using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) is associated with the electron affinity, and a lower ELUMO value indicates a greater ability to accept electrons. scirp.org
The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor for molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. crimsonpublishers.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 5-(p-tolyl)-2-methylpyridin-3-amine | -5.32 | -0.91 | 4.41 | mdpi.com |
| 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | -5.21 | -0.87 | 4.34 | mdpi.com |
| 5-(4-(methylthio)phenyl)-2-methylpyridin-3-amine | -5.36 | -1.21 | 4.15 | mdpi.com |
Global Reactivity Descriptors
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. crimsonpublishers.combendola.com These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). scirp.orgacs.org
Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. researchgate.net It is calculated as half the energy gap (η = (ELUMO - EHOMO) / 2). "Hard" molecules have a large energy gap, while "soft" molecules have a small one. crimsonpublishers.com Softness is the reciprocal of hardness (S = 1/η).
Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom in a molecule to attract electrons to itself. Chemical potential measures the tendency of electrons to escape from a system. They are related by μ = -χ and can be calculated as μ = (EHOMO + ELUMO) / 2. crimsonpublishers.com
Electrophilicity Index (ω) : This index measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. europa.eu
These global descriptors provide a quantitative basis for comparing the reactivity of different molecules. acs.org
| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) | Reference |
|---|---|---|---|---|
| 5-(p-tolyl)-2-methylpyridin-3-amine | 2.20 | 3.11 | 2.19 | mdpi.com |
| 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 2.17 | 3.04 | 2.13 | mdpi.com |
| 5-(4-(methylthio)phenyl)-2-methylpyridin-3-amine | 2.07 | 3.28 | 2.59 | mdpi.com |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting intermolecular interactions. scispace.com It provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de The MEP is calculated as the force acting on a positive test charge near the molecule, arising from the molecule's own electrons and nuclei. uni-muenchen.de
By mapping the MEP values onto the electron density surface, different regions of the molecule can be identified:
Negative Regions (Red/Yellow) : These are electron-rich areas, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. They are susceptible to electrophilic attack and are favorable sites for interacting with positive charges. bohrium.com
Positive Regions (Blue) : These are electron-deficient areas, usually around hydrogen atoms, and are susceptible to nucleophilic attack. bohrium.com
Neutral Regions (Green) : These areas have a near-zero potential.
For a molecule like this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, indicating their role as proton acceptor sites or in forming hydrogen bonds. scispace.com The map helps in understanding the molecule's reactivity towards charged reactants and is crucial for predicting non-covalent interactions in biological systems. uni-muenchen.deresearchgate.net
Reactivity and Reaction Mechanisms of 6 Methylpyridin 2 5h One
Electrophilic Substitution Reactions on the Pyridinone Ring
Electrophilic aromatic substitution (EAS) on pyridine (B92270) rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. baranlab.org Electrophiles tend to react at the nitrogen atom first. baranlab.org However, the pyridinone tautomer, with its electron-rich character, can facilitate electrophilic substitution.
A key example is the nitration of 6-methylpyridin-2-one derivatives. The synthesis of 3- and 5-nitro derivatives of 6-methylpyridin-2-one can be achieved through the diazotization of 2-amino-3(5)-nitro-6-picolines. These precursors are obtained by the nitration of 2-amino-6-picoline, which proceeds via a 2-nitramino-6-picoline intermediate followed by an acid-catalyzed rearrangement. molaid.com This process underscores a common strategy: introducing substituents onto a more reactive precursor before forming the pyridinone ring.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comibchem.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comsavemyexams.com
Table 1: Examples of Electrophilic Substitution Reactions
| Reaction | Reagents & Conditions | Product(s) | Reference(s) |
|---|
Nucleophilic Substitution Reactions, Including SN2 and SNAr Mechanisms
In contrast to their resistance to electrophilic attack, pyridine rings are more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. baranlab.org The presence of a good leaving group is essential for this type of reaction.
For instance, derivatives such as 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one can undergo nucleophilic substitution where the chlorine atom is displaced by a nucleophile. wikipedia.org Similarly, the bromine atom in 1-(6-bromo-5-methylpyridin-2-yl)ethanone (B11888312) can be substituted by various nucleophiles. lboro.ac.uk
The SNAr mechanism typically proceeds via a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atom, which stabilizes the intermediate. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The reactivity in SNAr reactions is enhanced by electron-withdrawing groups on the ring, which help to stabilize the anionic intermediate.
While SNAr reactions occur directly on the ring, SN2 reactions can occur on side chains attached to the pyridinone core. An example is the direct alkylation of 6-methyl-2-pyridinemethanol (B71962) with propargylamine (B41283) under basic conditions, which proceeds via a nucleophilic substitution mechanism. clockss.org
Table 2: Nucleophilic Substitution Reactions of 6-Methylpyridin-2(5H)-one Derivatives
| Substrate | Nucleophile/Reagent | Product Type | Mechanism | Reference(s) |
|---|---|---|---|---|
| 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one | Sodium methoxide | 6-Methoxy derivative | SNAr | |
| 1-(6-Bromo-5-methylpyridin-2-yl)ethanone | Various nucleophiles | Substituted pyridinone | SNAr | lboro.ac.uk |
| 5-Chloro-6-methylpyridin-2-ol | Hydroxide ion | 5-Chloro-6-methylpyridin-2(1H)-one | SNAr |
Cycloaddition Reactions Involving the Pyridinone System
The conjugated π-system of this compound and its derivatives allows them to participate in cycloaddition reactions, acting as either a diene or a dienophile. These reactions are powerful tools for constructing complex polycyclic and heterocyclic ring systems.
Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org Pyridinone derivatives can act as the diene component. When the pyridinone or the dienophile contains a heteroatom, the reaction is known as a hetero-Diels-Alder reaction, which is a valuable method for synthesizing six-membered heterocycles. wikipedia.org
1,3-Dipolar Cycloaddition: This type of reaction occurs between a 1,3-dipole and a dipolarophile to create a five-membered ring. wikipedia.orgorganic-chemistry.org Research has shown that derivatives of 6-methylpyridine can be involved in such reactions. For example, a dipolar cycloaddition has been used to access 6-methyl-4,5,6,7-tetrahydro-1H- clockss.orgtriazolo[4,5-c]pyridines, which are precursors to P2X7 antagonists. nih.gov This reaction proceeds through a single-pot sequence involving the cycloaddition followed by a Cope elimination. nih.gov Furthermore, 1-(6-methylpyridin-2-yl)-1,2,3-triazoles can be synthesized using a copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition. molaid.com
Other Cycloadditions: There is also evidence of [5+2] cycloaddition reactions involving 6-methylpyridin-2(1H)-one derivatives, further highlighting the versatility of this scaffold in constructing seven-membered ring systems. lboro.ac.uk
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound can undergo various intramolecular rearrangement reactions, often leading to complex structural transformations and the formation of novel heterocyclic systems.
Sigmatropic Rearrangements: A sigmatropic rearrangement is a pericyclic reaction where a sigma-bonded atom or group migrates across a conjugated π-electron system. hcpgcollege.edu.inuh.edulibretexts.org A notable example involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with (E)-2-methylcinnamaldehyde. The intermediate formed in this reaction undergoes a -sigmatropic rearrangement to yield a condensed pyran derivative. mdpi.com The steric hindrance from the methyl group on the cinnamaldehyde (B126680) moiety favors this rearrangement pathway. mdpi.com
Ring Transformation Reactions: More complex rearrangements involving ring-opening and re-cyclization have been documented. N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one, when treated with an acid, cyclize to form an oxazolo[3,2-a]pyridinium salt. This salt can then undergo a rearrangement with sodium methoxide, which involves the destruction of the oxazolium ring and the closure of a new pyrrole (B145914) ring to form a 5-methoxy-8-nitroindolizine. This oxazole-pyrrole ring transformation represents a significant structural reorganization. molaid.com
Table 3: Notable Rearrangement Reactions
| Starting Material Class | Reaction Type | Key Intermediate(s) | Final Product Class | Reference(s) |
|---|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | -Sigmatropic Rearrangement | Aldol condensation adduct | Condensed pyran derivative | mdpi.com |
Mechanistic Elucidation via Spectroscopic Monitoring and Computational Modeling
Understanding the intricate mechanisms of reactions involving this compound requires a combination of experimental monitoring and theoretical calculations.
Spectroscopic and Chromatographic Monitoring: The progress of reactions, such as the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives, is routinely monitored using techniques like Thin Layer Chromatography (TLC). bohrium.com The structures of starting materials, intermediates, and final products are unequivocally determined using a suite of spectroscopic methods. These include Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and various mass spectrometry (MS) techniques like Electrospray Ionization (ESI). bohrium.com For example, in the study of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, the structure was confirmed by FT-IR, NMR, and single-crystal X-ray diffraction. researchgate.net
Computational Modeling: Computational chemistry provides deep insights into reaction pathways, transition state energies, and the electronic properties of molecules, which are often difficult to determine experimentally. Density Functional Theory (DFT) calculations are widely used to model reaction mechanisms. For instance, DFT studies at the B3LYP level have been employed to investigate the reaction of cobaltacyclopentadiene complexes to form pyridine derivatives, elucidating the most favorable reaction pathways and the energies of transition states. acs.org Such calculations can predict whether a reaction proceeds via a [4+2] cycloaddition or another mechanism. acs.org Furthermore, computational models have been developed to predict the rate and regioselectivity of SNAr reactions on various heteroaromatics by correlating reaction rates with calculated descriptors like LUMO energy and molecular electrostatic potential (ESP). chemrxiv.orgresearchgate.net Quantum chemical computations have also been used to investigate the molecular orbitals of thiourea (B124793) derivatives of 6-methylpyridine to understand their electronic structure and reactivity. researchgate.net
Chemical Modifications and Derivative Synthesis of 6 Methylpyridin 2 5h One for Structure Function Exploration
N-Substitution Reactions for Modulating Electronic and Steric Properties
Alkylation and arylation at the nitrogen atom of the pyridinone ring are fundamental strategies for modifying the molecule's electronic and steric characteristics. These reactions typically proceed via the N-alkylation of pyridin-2-one salts. For instance, the reaction of sodium salts of 6-methyl-beta-nitropyridin-2-ones with phenacyl bromides is expected to result in N-alkylation. mdpi.com This approach is crucial for introducing a variety of substituents that can influence the compound's solubility, crystal packing, and interactions with biological targets.
One study detailed the phenacylation of beta-nitro-6-methylpyridin-2-one isomers. mdpi.com The alkylation of these pyridinones can occur at either the nitrogen or oxygen atoms, but N-alkylation is often favored, particularly when starting with the sodium salt of the pyridinone. mdpi.com For example, N-(p-chlorophenacyl)-4,6-dimethyl-5-nitropyridin-2-one was synthesized from the corresponding methoxypyridine and p-chlorophenacyl bromide in boiling acetonitrile. mdpi.com
Table 1: Examples of N-Substitution Reactions
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-methoxy-4,6-dimethyl-5-nitropyridine | p-chlorophenacyl bromide | N-(p-chlorophenacyl)-4,6-dimethyl-5-nitropyridin-2-one | 6% | mdpi.com |
These N-substitutions are critical not only for direct property modulation but also as intermediate steps for further transformations, such as intramolecular cyclizations to form fused heterocyclic systems. mdpi.com
Ring Carbon Functionalization Strategies
Functionalization of the carbon atoms within the pyridinone ring is a key method for creating a diverse library of derivatives. Substitutions can be directed to specific positions (C-3, C-4, C-5, and C-6) to fine-tune the molecule's properties.
The reactivity of the pyridinone ring allows for selective substitution at its various carbon positions.
C-3 Position: A highly C3-selective direct alkylation and arylation of 2-pyridones has been achieved using visible-light-promoted photoredox catalysis. clockss.org This method allows for the coupling of reagents like ethyl 2-bromo-2,2-difluoroacetate or diaryliodonium triflates exclusively at the C-3 position under mild, ambient temperature conditions. clockss.org Additionally, condensation reactions using 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a starting material enable the introduction of various groups at the C-3 position. nih.gov The synthesis of 6-methyl-3-nitropyridin-2-one has also been reported through the diazotization of 2-amino-3-nitro-6-picoline. mdpi.com
C-4 Position: The synthesis of 4,6-dimethyl-3-nitropyridin-2-one has been accomplished through the cyclization of acetylacetone (B45752) with nitroacetamide. mdpi.com
C-5 Position: The 5-position of the pyridinone ring can be functionalized through various reactions. The synthesis of 6-methyl-5-nitropyridin-2-one is achieved via the diazotization of 2-amino-5-nitro-6-picoline. mdpi.com Furthermore, biological methods using whole cells of Burkholderia sp. MAK1 have been shown to effectively convert pyridin-2-ones into their 5-hydroxy derivatives. nih.gov Halogenation at this position is also possible, with 2-Amino-5-fluoro-6-methylpyridine being a known derivative. smolecule.com
C-6 Position: The methyl group at the C-6 position can be functionalized. For example, a catalyst- and solvent-free method for the benzylic addition of 2,6-dimethylpyridine (B142122) to aromatic aldehydes has been reported, functionalizing the C-6 methyl group. beilstein-journals.org Direct C-6 alkylation and arylation of the pyridone ring itself have also been explored using various metal catalysts. mdpi.com
A wide range of chemical groups can be introduced onto the 6-methylpyridin-2(5H)-one ring system, leading to derivatives with diverse properties.
Alkyl and Aryl Groups: Direct C3-alkylation and arylation can be performed using photoredox catalysis. clockss.org Suzuki cross-coupling reactions are also employed to introduce aryl groups, for instance, in the synthesis of 5-bromo-N-alkyl-6-methylpyridine-2-on derivatives. fluorine1.ru
Heteroaryl Groups: The scaffold can be linked to other heteroaromatic systems. For example, 6-substituted-2-pyridinylmethylamine derivatives have been designed where the substituent at the 6-position can be a heteroaryl ring like oxazole (B20620). acs.org
Cyano Group: A cyano group can be introduced, as seen in 3-cyano-5-n-butyl-6-methylpyridin-2(1H)-one, which can be subsequently hydrolyzed to the corresponding carboxylic acid. sci-hub.se
Hydroxyl Group: The synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one is a key transformation, often serving as an intermediate for more complex derivatives. nih.govresearchgate.net Biological hydroxylation at the C-5 position has also been demonstrated. nih.gov
Halogen Atoms: Halogenation provides reactive handles for further modifications. 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a known derivative where the chlorine atom can undergo nucleophilic substitution. smolecule.com Fluorinated derivatives such as 2-Amino-5-fluoro-6-methylpyridine are also synthesized. smolecule.com
Table 2: Examples of Ring Carbon Functionalization
| Position(s) | Moiety Introduced | Method | Starting Material Example | Reference |
|---|---|---|---|---|
| C-3 | Difluoroalkyl | Photoredox Catalysis | 2-Pyridone | clockss.org |
| C-3 | Aryl | Photoredox Catalysis | 2-Pyridone | clockss.org |
| C-3 | (Alkylamino)methylene | Condensation | 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | nih.gov |
| C-3, C-5 | Nitro | Diazotization | 2-Amino-3(5)-nitro-6-picoline | mdpi.com |
| C-5 | Hydroxyl | Biocatalysis (Burkholderia sp.) | Pyridin-2-one | nih.gov |
| C-5 | Fluoro | Not specified | 2-Amino-6-methylpyridine (B158447) | smolecule.com |
| C-6 | Chloro | Chlorination | 4-Hydroxy-5-methylpyridin-2(1H)-one | smolecule.com |
Substitution at C-3, C-4, C-5, and C-6 Positions
Annelation and Fused Ring System Synthesis Incorporating the Pyridinone Core
The this compound backbone is an excellent platform for constructing annelated and fused ring systems, leading to molecules with increased structural complexity and rigidity. These reactions often involve intramolecular cyclizations of appropriately substituted pyridinone derivatives.
One strategy involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with various reagents to build fused rings. For example, reaction with nitrostyrenes using triethylamine (B128534) as a catalyst leads to the formation of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives. bohrium.com This cascade reaction is presumed to proceed through a 1,4-conjugate addition followed by a regioselective 5-exo-dig annulation. rsc.org
Another approach utilizes 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one to construct bicyclic pyridinones via a one-pot Knoevenagel condensation and intramolecular lactonization. nih.gov Further elaboration can lead to tricyclic morpholinopyrones. nih.gov Intramolecular photochemical cycloaddition reactions of 1-(ω-alkenyl)pyridin-2(1H)-ones have also been used to create fused systems like indolizine (B1195054) and quinolizine derivatives. jst.go.jp
Table 3: Examples of Fused Ring Systems from this compound Derivatives
| Fused System | Synthetic Strategy | Key Reagents/Precursors | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridin-4(5H)-one | Cascade 1,4-conjugate addition/5-exo-dig annulation | 4-Hydroxy-6-methylpyridin-2(1H)-one, nitrostyrenes | bohrium.comrsc.org |
| Bicyclic Pyridinones | Knoevenagel condensation/intramolecular lactonization | 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | nih.gov |
| Tricyclic Morpholinopyrones | Double alkylation/cyclization | 3-[(Dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones | nih.gov |
| Indolizine/Quinolizine | Intramolecular [2+2] photocycloaddition | 1-(ω-Alkenyl)pyridin-2(1H)-ones | jst.go.jp |
Synthesis of Hybrid Structures Incorporating the this compound Scaffold with Other Heterocycles
Hybrid molecules that combine the this compound scaffold with other heterocyclic rings are of significant interest in medicinal chemistry. This approach aims to merge the pharmacophoric features of different ring systems to create novel compounds.
Oxazole Hybrids: A hybrid structure containing both pyridinone and oxazole rings, N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, has been synthesized. This typically involves the coupling of 6-methyl-2-pyridinecarboxylic acid with an appropriate amino-oxazole derivative.
Quinoxaline (B1680401) and Imidazole (B134444) Hybrids: Complex hybrids such as N-[4-(5-fluoro-6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1H-imidazol-2-yl]acetamide have been reported. drugbank.com These molecules feature a central imidazole ring linking the pyridinone moiety to a quinoxaline system, which is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. drugbank.com
Pyrazolo[4,3-c]pyridine Hybrids: Fused pyrazole (B372694) ring systems are common in medicinal chemistry. chemenu.com An example is N-(6-methylpyridin-2-yl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, which incorporates a tetrahydrofuran (B95107) ring as well. chemenu.com
Spirooxindole Hybrids: One-pot multicomponent reactions involving isatins, malononitrile (B47326), and 4-hydroxy-6-methylpyridin-2(1H)-one can assemble complex spiro[indoline-3,4'-pyrano[3,2-c]pyridine] derivatives. mathnet.ru This strategy combines the biologically relevant spirooxindole and pyridinone fragments into a single molecule. mathnet.ru
Table 4: Examples of Hybrid Structures
| Heterocycle(s) Combined with Pyridinone | Example Hybrid Structure Class | Synthetic Approach | Reference |
|---|---|---|---|
| Oxazole | N-(pyridinyl)-oxazole-carboxamides | Amide coupling | |
| Quinoxaline, Imidazole | Imidazolyl-quinoxalinyl-pyridines | Multi-step synthesis | drugbank.com |
| Pyrazolo[4,3-c]pyridine, Tetrahydrofuran | Pyrazolo[4,3-c]pyridine-carboxamides | Multi-step synthesis | chemenu.com |
| Spirooxindole, Pyrano[3,2-c]pyridine | Spiro[indoline-3,4'-pyrano[3,2-c]pyridines] | Multicomponent reaction | mathnet.ru |
Supramolecular Chemistry of 6 Methylpyridin 2 5h One Analogues
Analysis of Hydrogen Bonding Networks in Self-Assembled Systems
The self-assembly of 6-methylpyridin-2(5H)-one and its analogues is largely governed by the formation of robust hydrogen bonding networks. The 2-pyridone moiety characteristically forms a self-complementary dimer featuring two N–H···O hydrogen bonds, creating a stable R22(8) graph set motif. acs.org This predictable interaction is a cornerstone of their supramolecular behavior.
In more complex systems, such as those involving dipyridone compounds, self-assembly can lead to the formation of zigzag chains through these cyclic N–H···O hydrogen bonds. acs.org These chains can be further interconnected by bridging solvent molecules, like water, resulting in intricate three-dimensional networks. acs.org The presence of additional functional groups on the pyridone ring can introduce further complexity and control over the assembled architecture. For instance, in a study of a dipyridone analogue, the organic molecules self-assembled via N–H···O hydrogen bonds with a bond distance of 2.790 Å, forming a zigzag chain. acs.org This network was further stabilized by water molecules, creating complex R88(42) graph sets. acs.org
The tautomeric nature of pyridinones (the equilibrium between the pyridone and hydroxypyridine forms) also plays a critical role. acs.orgresearchgate.net Proton transfer can significantly alter the hydrogen bonding patterns. For example, in the presence of a strong acid like trifluoroacetic acid, protonation of the pyridonyl group to a hydroxypyridinium cation disrupts the typical R22(8) motif, making the resulting supramolecular structure more difficult to predict. acs.org
In the context of metal-organic frameworks, pyridinone analogues can act as ligands, where hydrogen bonding directs the assembly of larger structures. Metallotectons, which are coordination complexes that act as building blocks, can self-assemble through hydrogen bonds to form extensive networks. For example, a 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine ligand, which contains a pyridine (B92270) ring, forms octahedral complexes with various metal ions. These complexes then self-assemble into three-dimensional networks directed by N–H···N hydrogen bonds between the diamino triazine (DAT) groups, with additional stability provided by N–H···O hydrogen bonds involving nitrate (B79036) counterions. nih.gov
The table below summarizes key hydrogen bonding parameters observed in self-assembled systems of pyridinone analogues.
| System | Hydrogen Bond Type | Distance (Å) | Supramolecular Motif | Resulting Architecture |
| Dipyridone Analogue | N–H···O | 2.790 | R22(8) | Zigzag Chain |
| Metallotecton with DAT ligand | N–H···N | 3.104(5) | - | 3D Network |
| Metallotecton with DAT ligand | N–H···O (with nitrate) | 2.917(4) | - | Reinforcement of 3D Network |
π-π Stacking Interactions in Crystalline and Solution-Phase Architectures
Alongside hydrogen bonding, π-π stacking interactions are a significant force in directing the assembly of pyridinone-based structures in both the solid state and solution. mostwiedzy.pliucr.org These interactions, arising from the overlap of π-orbitals in aromatic rings, contribute to the stability and specific geometry of supramolecular architectures.
In the crystalline phase, π-π stacking is frequently observed in conjunction with hydrogen bonding to create densely packed and stable structures. For instance, in the crystal structure of a dipyridone analogue, after the formation of hydrogen-bonded zigzag chains, these chains are further interconnected and strengthened by π-π stacking interactions between the heterocyclic rings at a distance of 3.784 Å. acs.org The interplay between these two non-covalent forces is crucial; in some cases, strong aryl-perfluoroaryl π-π stacking interactions can even direct the reorganization of hydrogen bonds, favoring the formation of specific dimeric motifs over others. mostwiedzy.pl The distance between the centroid of a hexafluorobenzene (B1203771) molecule and the plane of a 2-pyridone molecule has been measured at 3.29 Å, indicating a strong interaction. mostwiedzy.pl
The nature of the substituents on the pyridone ring can influence the geometry of the π-π stacking. Electron-withdrawing or electron-donating groups can alter the electrostatic potential of the aromatic ring, favoring either face-to-face or slipped-stack arrangements. In the crystal structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the imidazolopyridine units are associated through slipped π–π stacking interactions. iucr.org
In solution, evidence of π-π stacking and self-association can be observed through techniques like NMR spectroscopy. For example, 2,6-bis(arylethynyl)pyridine scaffolds have shown a tendency to form kinetically stable aggregates in solution, particularly when electron-withdrawing groups are present, which enhances the hydrogen-bonding donor ability and likely promotes stacking interactions. nih.gov
The table below provides examples of observed π-π stacking distances in pyridinone-containing crystal structures.
| Compound/System | Interacting Moieties | Stacking Distance (Å) | Stacking Geometry |
| Dipyridone Analogue | Heterocyclic Rings | 3.784 | - |
| 2-Pyridone with Hexafluorobenzene | Pyridone and Perfluoroaryl Ring | 3.29 | Offset |
| Imidazo[4,5-b]pyridine derivative | Imidazolopyridine units | - | Slipped |
Host-Guest Chemistry with Pyridinone Scaffolds
The defined cavities and functional groups of self-assembled pyridinone scaffolds make them attractive candidates for host-guest chemistry. thno.org These supramolecular architectures can encapsulate guest molecules, leading to applications in sensing, catalysis, and separations.
A notable example is the formation of a hexameric capsule from a tetraisobutyl-pyridinearene. rsc.org This large, bowl-shaped macrocycle self-assembles in solution through 24 direct N–H···O intermolecular hydrogen bonds between the pyridone units of six individual molecules. rsc.org This assembly creates a compact internal cavity with a volume of 1160 ų, capable of encapsulating guest molecules. rsc.org The formation of this hexameric capsule is a thermodynamically favored process, and its robust structure is supported by multiple analytical methods, including IM-MS, DOSY NMR, and X-ray crystallography. rsc.org
The binding affinity and selectivity of pyridinone-based hosts can be tuned by modifying their structure. The introduction of specific functional groups can create tailored binding pockets for particular guests. For instance, metal-organic capsules constructed from pyridone-containing ligands and metal ions can create well-defined cavities for guest encapsulation. A Co₄L₆ capsule, where L is a pyridone-based ligand, was shown to encapsulate a xenon atom, forming a [Xe⊂Co₄L₆]⁴⁻ inclusion complex. acs.org This interaction was confirmed by the observation of a paramagnetically shifted ¹²⁹Xe NMR signal, a novel finding for a small-molecule host. acs.org Such systems are being explored for the development of ¹²⁹Xe NMR-based sensors. acs.org
The versatility of the pyridinone scaffold is further demonstrated in its use for separating isomeric guest molecules. A TADDOL-based host was shown to form 1:1 inclusion compounds with pyridine and its methyl-substituted isomers (methylpyridines). acs.org This demonstrates the potential for designing pyridinone-based hosts with high selectivity for specific guest molecules, which is a significant challenge in separation science. acs.org
The table below highlights key features of pyridinone-based host-guest systems.
| Host System | Guest Molecule(s) | Cavity Volume (ų) | Key Interactions | Potential Application |
| Pyridinearene Hexameric Capsule | Various small molecules | 1160 | N–H···O hydrogen bonds | Encapsulation, Catalysis |
| Co₄L₆ Paramagnetic Capsule | Xenon | - | Metal-coordination, Host-Guest inclusion | ¹²⁹Xe NMR-based sensors |
| TADDOL5 Derivative | Pyridine, Methylpyridines | - | Hydrogen bonding | Isomer Separation |
Co-crystallization and Solid-State Engineering of Pyridinone Compounds
Co-crystallization is a powerful technique in solid-state engineering used to modify the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice. Pyridinone compounds, with their robust hydrogen bonding capabilities, are excellent candidates for forming co-crystals with a variety of co-formers.
The primary interaction driving co-crystal formation with pyridinones is often the acid-pyridine heterosynthon, a reliable hydrogen-bonding pattern between a carboxylic acid and a pyridine nitrogen. When co-crystallized with gallic acid, 2-hydroxypyridine (B17775) (which exists as its 2-pyridone tautomer) forms a co-crystal where the two components are connected by both O-H···O and N-H···O hydrogen bonds, creating a two-point acid-pyridine heterosynthon. mdpi.comresearchgate.net This predictable interaction is a valuable tool for designing new crystalline materials.
The structure and stoichiometry of the resulting co-crystals can be influenced by the choice of co-former and crystallization conditions. For example, co-crystallization of benzene-1,3,5-tricarboxylic acid with 4-hydroxypyridine (B47283) (in its 4-pyridone form) can yield different polymorphs and stoichiometries, such as a 1:3 co-crystal, depending on the solvent and crystallization time. iucr.org This highlights the potential for polymorphism in pyridinone co-crystals, where different crystal packing arrangements of the same components can arise.
Furthermore, co-crystallization can be used to control and direct the supramolecular assembly. In cases where a compound might typically form a catemer (a chain-like polymer), co-crystallization with a perfluoroaryl compound can induce the formation of a self-complementary hydrogen-bonded dimer instead. mostwiedzy.pl The strong π-π stacking interactions between the pyridone and the perfluoroaryl compound guide the assembly, demonstrating how weaker interactions can be harnessed to control the stronger, more directional hydrogen bonds. mostwiedzy.pl
The table below presents examples of pyridinone co-crystals and the key synthons involved.
| Pyridinone Analogue | Co-former | Stoichiometry (Pyridinone:Co-former) | Key Supramolecular Synthon |
| 2-Pyridone | Gallic Acid | 1:1 | Two-point acid-pyridine heterosynthon |
| 4-Pyridone | Benzene-1,3,5-tricarboxylic Acid | 3:1 | Hydrogen-bonded framework |
| 2-Pyridone | Hexafluorobenzene | - | Aryl-perfluoroaryl π-π stacking, Hydrogen-bonded dimer |
Metal-Ligand Coordination Chemistry of this compound Derivatives
The deprotonated form of this compound, 6-methyl-2-pyridonate, is a versatile ligand in coordination chemistry. It can coordinate to metal ions in a variety of modes, most commonly as a bidentate ligand, chelating through the nitrogen and oxygen atoms (κ²-N,O coordination). rsc.org This chelation forms a stable six-membered ring with the metal center.
A range of transition metal complexes have been synthesized using 6-methyl-2-pyridonate and its derivatives. For example, a pseudo-octahedral Fe(II) complex was formed from the reaction of sodium 6-methyl-2-pyridonate with an iron carbonyl precursor, featuring κ²-N,O coordination of the pyridonate ligand. rsc.org Similarly, a cobalt(II) complex bearing two κ²-N,O bound 6-methyl-2-pyridonate ligands was prepared by reacting cobalt(II) acetate (B1210297) with the sodium salt of the ligand. rsc.org
The electronic properties of the resulting metal complexes can be tuned by the other ligands present. In the case of the cobalt(II) pyridonate complex, the inclusion of a phenanthroline ligand completed the coordination sphere. rsc.org Paramagnetic NMR studies of such complexes have shown that the chemical shifts of the diimine ligands correlate with the basicity of the coordinated pyridonate, indicating electronic communication through the metal center. rsc.org
Derivatives of 6-methylpyridine, such as 2-amino-6-methylpyridine (B158447) and its carboxylic acid derivative, also serve as effective ligands. A complex of Cu(II) with (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized, where the ligand coordinates through the carboxylic group. researchgate.net Another derivative, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been used to synthesize Co(II), Ni(II), and Cu(II) complexes of the type [ML₂]. researchgate.netdergipark.org.tr In these complexes, the ligand coordinates to the metal via both oxygen and sulfur atoms. researchgate.net
The coordination of 6-methylpyridine derivatives is not limited to simple mononuclear complexes. They can be incorporated into more complex systems, such as thiosemicarbazone ligands. 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC) acts as a tridentate ligand, coordinating to metal ions like vanadium, zinc, and platinum through the pyridine nitrogen, the azomethine nitrogen, and the deprotonated thiol sulfur atom. nih.gov
The table below summarizes the coordination behavior of several 6-methylpyridine derivatives.
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Type |
| 6-Methyl-2-pyridonate | Fe(II), Co(II) | κ²-N,O bidentate | Mononuclear, Heteroleptic |
| (6-Methyl-pyridin-2-ylamino)-acetic acid | Cu(II) | Carboxylic group coordination | [Cu(L)₂]Cl₂·H₂O |
| N-((6-methylpyridin-2-yl)carbamothioyl) thiophene-2-carboxamide | Co(II), Ni(II), Cu(II) | O and S donor atoms | [ML₂] |
| 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | V(V), Zn(II), Pt(II) | Tridentate (Pyridine-N, Azomethine-N, Thiol-S) | [VO₂(mpETSC)], [Pt(mpETSC)Cl] |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of 6 Methylpyridin 2 5h One Scaffolds
Pyridinone Scaffolds as Privileged Structures and Bioisosteres in Ligand Design
Pyridinone scaffolds are considered privileged structures in drug discovery due to their ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. frontiersin.orgnih.gov These six-membered heterocyclic structures, containing a nitrogen atom and a carbonyl group, can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at target binding sites. frontiersin.orgresearchgate.net The pyridinone ring is also a well-established bioisostere for various functional groups, including amides, phenyls, pyridines, and other nitrogen- or oxygen-containing heterocycles. nih.govresearchgate.net This bioisosteric replacement can favorably modulate a molecule's physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, thereby enhancing its drug-like characteristics. researchgate.netmdpi.com
The versatility of the pyridinone scaffold is further highlighted by its five potential derivatization points, which allow for fine-tuning of its properties and interactions with therapeutic targets. nih.gov This adaptability facilitates its use in various drug design strategies, including fragment-based approaches and the development of kinase hinge-binding motifs. frontiersin.org
Rational Design and Optimization of 6-Methylpyridin-2(5H)-one Derivatives based on SAR
The rational design of this compound derivatives leverages structure-activity relationship (SAR) studies to optimize their biological activity. SAR analysis of various pyridinone derivatives has revealed that modifications at different positions of the ring are critical for their potency and selectivity. For instance, in the development of anti-HIV agents, modifications at the C3, C4, and C6 positions of the pyridinone ring were found to be crucial for antiviral activity. frontiersin.org
A common strategy involves scaffold hopping, where a part of a known active compound is replaced with the pyridinone ring to improve properties like potency and solubility. frontiersin.org For example, replacing a phenyl ring with a pyridinone scaffold in isocitrate dehydrogenase 1 (IDH1) inhibitors led to improved potency due to the formation of an additional hydrogen bond. frontiersin.org Similarly, in the design of cannabinoid receptor type 2 (CB2R) agonists, the pyridinone scaffold was chosen to provide optimal lipophilicity. mdpi.com
The following table summarizes the rational design strategies and resulting activity for selected this compound derivatives:
| Target | Design Strategy | Key Modifications | Outcome |
| HIV-1 Reverse Transcriptase | Modification of lead compound | Introduction of substituents at C3 and C4 | Enhanced antiviral activity frontiersin.org |
| Isocitrate Dehydrogenase 1 (IDH1) | Scaffold hopping (phenyl to pyridinone) | --- | Improved potency and solubility frontiersin.org |
| Cannabinoid Receptor Type 2 (CB2R) | Scaffold selection for optimal lipophilicity | N-aryl substitution | High affinity CB2R ligands mdpi.com |
| Urease | SAR analysis of derivatives | Introduction of electron-releasing groups | Enhanced anti-urease activity researchgate.net |
Molecular Recognition and Binding Mode Analysis
The pyridinone scaffold's ability to engage in various non-covalent interactions is fundamental to its role in molecular recognition and binding to biological targets. The lactam NH group can act as a hydrogen bond donor, while the carbonyl oxygen and the ring nitrogen can serve as hydrogen bond acceptors. frontiersin.org These interactions are critical for anchoring the ligand within the binding pocket of a protein.
For instance, in kinase inhibition, the unsubstituted pyridinone can act as a peptide bond isostere and form single or multiple hydrogen bonds with the kinase hinge region, leading to appropriate binding affinity. nih.gov Molecular docking studies have further elucidated these interactions. In the case of mitogen-activated protein kinase-interacting kinase 2 (MNK2) inhibitors, the pyridinone moiety was shown to form multiple hydrophobic interactions and hydrogen bonds with key residues like Lys113, Arg125, and Phe159. nih.gov
The binding modes of pyridinone derivatives have been analyzed across various targets:
| Target | Key Interacting Residues | Type of Interaction | Reference |
| MNK2 | Lys113, Arg125, Phe159 | Hydrogen bonds, hydrophobic interactions | nih.gov |
| BRD9 | Asn100, Tyr57, Tyr106 | Hydrogen bonds, π-interaction | frontiersin.org |
| MAO-B | --- | Binding to entrance and substrate cavity | frontiersin.org |
| CB2R | W194, F117 | Hydrophobic interactions | mdpi.com |
Fragment-Based Ligand Design and Fragment Linking Strategies utilizing Pyridinone Motifs
Fragment-based ligand design (FBLD) is a powerful strategy in drug discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a target. rsc.org The pyridinone motif is well-suited for FBLD due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for fragment elaboration. frontiersin.orgnih.gov
In one example, a phenylpyridazinone fragment with weak binding affinity to the bromodomains of BRD4 was identified through an NMR screen. acs.org Structure-based design, guided by X-ray crystallography, enabled the optimization of this fragment into potent pyridone and macrocyclic pyridone inhibitors with nanomolar potency. acs.org This was achieved through strategies like "fragment growth" and "fragment merging," where substituents were added to the pyridinone ring to enhance binding affinity. frontiersin.org
Similarly, aminopyridone-linked benzimidazoles were developed as CDK9 inhibitors using a fragment-based approach, demonstrating the utility of this strategy in generating novel and potent anticancer candidates. tandfonline.com The process often involves linking or growing fragments to improve their affinity and develop them into lead compounds. nih.gov
Computational Approaches in SAR Elucidation and Predictive Modeling
Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in understanding the SAR of pyridinone derivatives and in predicting the activity of new compounds.
Molecular docking is widely used to predict the binding mode of pyridinone derivatives within the active site of a target protein. nih.govresearchgate.net This information is invaluable for rational drug design, as it helps in identifying key interactions and suggesting modifications to improve binding affinity. frontiersin.org For example, docking studies of pyridinone derivatives as potential COVID-19 main protease inhibitors helped to identify promising candidates and understand their interaction modes. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models for the activity of pyridinone derivatives. tandfonline.com These models can guide the design of new analogs with potentially improved activity. For instance, 3D-QSAR studies on biphenyl-substituted pyridone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) led to the design of new molecules with predicted high activity. tandfonline.com
Q & A
Basic Questions
Synthesis and Characterization of 6-Methylpyridin-2(5H)-one Q: What are the common synthetic routes for this compound, and how is its purity validated? A:
- Synthesis: A key method involves ligand substitution reactions. For example, Fe(hmds)₂ reacts with 6-methylpyridin-2(1H)-one (LMeH) in toluene to form polynuclear Fe(II) clusters, yielding 72% of Fe₅(LH)₆[N(SiMe₃)₂]₄ .
- Characterization:
| Key Characterization Techniques | Application | Reference |
|---|---|---|
| Elemental Analysis | Composition | |
| Evans NMR/SQUID Magnetometry | Magnetic Properties | |
| X-ray Diffraction | Structural Elucidation |
Determination of Physical Properties Q: What physical properties are critical for handling this compound in research? A:
- Melting Point: 157–159°C .
- Molecular Weight: 109.13 g/mol .
- Stability: Air- and moisture-sensitive in coordination complexes; store under inert atmospheres .
| Physical Properties | Value | Reference |
|---|---|---|
| Melting Point | 157–159°C | |
| Molecular Weight | 109.13 g/mol |
Applications in Biochemical Research Q: How is this compound utilized in life science studies? A:
- It serves as a biochemical reagent for synthesizing bioactive molecules (e.g., enzyme inhibitors or antimicrobial agents) .
- Derivatives like 5-(4-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one are explored for therapeutic potential .
Advanced Questions
Regioselective Functionalization Q: How can regioselective deprotonation be achieved in this compound derivatives? A:
- Method: Use strong bases (e.g., LDA) at low temperatures to target specific positions. For example, deprotonation of 6-methylpyridin-2(1H)-one derivatives at the 3-position enables selective alkylation or acylation .
- Outcome: Controlled functionalization for tailored ligand design in coordination chemistry .
Role in Polynuclear Metal Cluster Synthesis Q: How does this compound facilitate the assembly of Fe(II) clusters? A:
- Mechanism: The ligand binds Fe(II) via its pyridonate oxygen, forming stable Fe₅ or Fe₄ clusters. Example: Fe₅(LH)₆[N(SiMe₃)₂]₄ synthesized via ligand substitution with Fe(hmds)₂ .
- Applications: These clusters are models for studying magnetic exchange interactions or catalytic sites .
| Cluster Properties | Value | Reference |
|---|---|---|
| Magnetic Moment (µeff) | 11.47 µB | |
| Synthesis Yield | 72% |
Synthesis of Trifluoromethyl Derivatives Q: What strategies enable the introduction of trifluoromethyl groups into pyridin-2-one scaffolds? A:
- Method: Protolytic substitution reactions using polyfluoroalkyl reagents. For example, 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones are synthesized via one-pot cyclization .
- Key Conditions: Acid catalysts (e.g., BF₃·Et₂O) promote cyclization of intermediates like 3-hydroxy acids .
Magnetic Property Analysis in Coordination Complexes Q: How are magnetic properties of Fe(II)-pyridonate clusters analyzed? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
